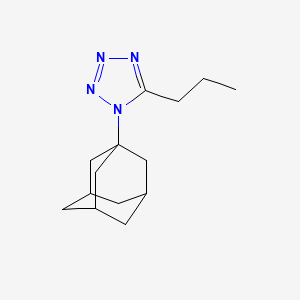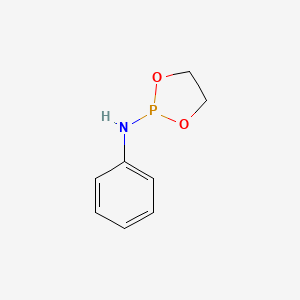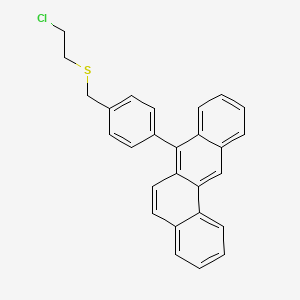
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide is a chemical compound with a complex structure that includes a chloroethyl group, a tetraphenyl group, and a benzyl sulfide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl 4-(tetraphen-7-yl)benzyl sulfide typically involves the reaction of benzyl Grignard reagents with phosphinic acid thioesters. This method allows for the formation of the carbon-sulfur bond, which is a key feature of the compound . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and may involve temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The sulfide group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Major Products
Substitution: The major products of nucleophilic substitution reactions are typically the corresponding substituted ethyl derivatives.
Oxidation: Oxidation reactions yield sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the field of cancer research due to its ability to interact with biological molecules.
Industry: It may be used in the development of new materials and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloroethyl 4-(tetraphen-7-yl)benzyl sulfide involves its ability to undergo nucleophilic substitution and oxidation reactions. These reactions allow the compound to interact with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethyl ethyl sulfide: A simpler analog that lacks the tetraphenyl and benzyl groups.
Benzyl sulfide: A compound with a similar sulfide group but without the chloroethyl and tetraphenyl groups.
Uniqueness
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the tetraphenyl group adds steric bulk and electronic effects that influence the compound’s behavior in chemical reactions .
Eigenschaften
CAS-Nummer |
31236-11-0 |
|---|---|
Molekularformel |
C27H21ClS |
Molekulargewicht |
413.0 g/mol |
IUPAC-Name |
7-[4-(2-chloroethylsulfanylmethyl)phenyl]benzo[a]anthracene |
InChI |
InChI=1S/C27H21ClS/c28-15-16-29-18-19-9-11-21(12-10-19)27-24-8-4-2-6-22(24)17-26-23-7-3-1-5-20(23)13-14-25(26)27/h1-14,17H,15-16,18H2 |
InChI-Schlüssel |
PNZGYVLIIFMABN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C5=CC=C(C=C5)CSCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


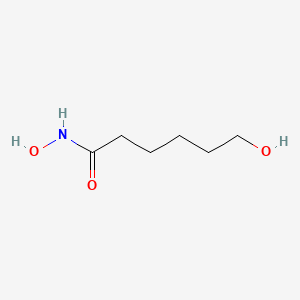
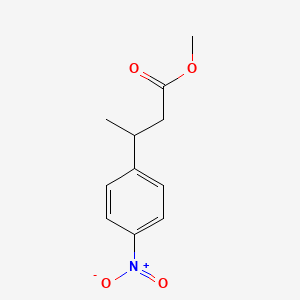

![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)

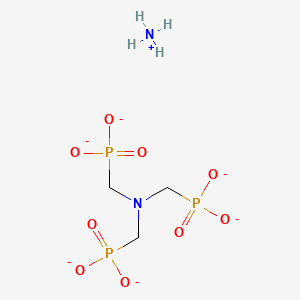
![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)
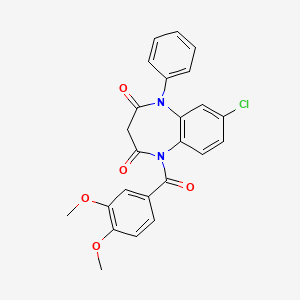
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)

![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)
